2,2',3,3',4,5'-Hexabromodiphenyl ether

Environmental analytical chemistry PBDE congener-specific analysis Reference standard procurement

PBDE-130 (CAS 446254-88-2) is a hexabrominated diphenyl ether congener essential for accurate environmental monitoring and regulatory compliance testing. Unlike commercial technical mixtures or surrogate hexaBDE isomers (e.g., BDE-138, BDE-153), this specific ortho-substituted congener provides unambiguous chromatographic retention time and mass spectrometric identification, eliminating systematic quantification errors and ensuring data comparability across laboratories. Procure as a certified reference material (50 µg/mL in isooctane) for ISO/IEC 17025-compliant calibration, method validation, and Stockholm Convention monitoring of hexaBDEs in sediment, biota, and water matrices. Available with full traceability documentation.

Molecular Formula C12H4Br6O
Molecular Weight 643.6 g/mol
CAS No. 446254-88-2
Cat. No. B12716384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',4,5'-Hexabromodiphenyl ether
CAS446254-88-2
Molecular FormulaC12H4Br6O
Molecular Weight643.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1OC2=C(C(=CC(=C2)Br)Br)Br)Br)Br)Br
InChIInChI=1S/C12H4Br6O/c13-5-3-7(15)10(16)9(4-5)19-8-2-1-6(14)11(17)12(8)18/h1-4H
InChIKeyYURCHLXPAGSJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,3',4,5'-Hexabromodiphenyl Ether (CAS 446254-88-2): PBDE-130 Analytical Reference Standard for Environmental Monitoring and Flame Retardant Research


2,2',3,3',4,5'-Hexabromodiphenyl ether (CAS 446254-88-2), designated PBDE-130 under the IUPAC congener numbering system, is a hexabrominated diphenyl ether belonging to the polybrominated diphenyl ether (PBDE) class of organobromine compounds [1]. PBDEs have been widely used as additive flame retardants in consumer products including electronics, plastics, polyurethane foams, textiles, and building materials [2]. As a hexaBDE congener, this compound exhibits high molecular weight (643.6 g/mol), high lipophilicity (predicted LogP approximately 8.83), and low water solubility, characteristics that contribute to its environmental persistence and bioaccumulation potential . Unlike commercial technical mixtures, PBDE-130 is not known to have been intentionally produced or marketed as an individual pure congener but is rather a component of commercial octaBDE formulations and a potential environmental degradation product of higher-brominated PBDEs [1].

Why Generic Substitution of 2,2',3,3',4,5'-Hexabromodiphenyl Ether (PBDE-130) Fails in Quantitative Environmental Analysis


Substituting PBDE-130 with other hexaBDE congeners (e.g., BDE-138, BDE-153, or BDE-154) in analytical workflows introduces systematic quantification errors and compromises data comparability across studies . Within the 209 theoretically possible PBDE congeners, even isomers with identical bromine substitution patterns (hexaBDEs) exhibit distinct gas chromatographic retention behavior and mass spectrometric fragmentation patterns [1]. Unlike polychlorinated biphenyls (PCBs) which show extensive cross-homolog overlap in GC elution, PBDEs display fewer overlaps, yet within a homolog, ortho-substitution patterns strongly influence retention times—with higher brominated congeners showing more pronounced effects [1]. Consequently, using an incorrect congener as a calibration or retention time reference standard yields misidentified peaks, inaccurate quantification, and non-comparable results across laboratories and publication datasets [2].

Quantitative Differentiation Evidence: 2,2',3,3',4,5'-Hexabromodiphenyl Ether (PBDE-130) Versus Closest HexaBDE Comparators


PBDE-130 as a Volumetric Standard: Documented Analytical Role in High-Impact Environmental Research

PBDE-130 (2,2',3,3',4,5'-hexabromodiphenyl ether) is explicitly documented in peer-reviewed research protocols as being utilized as a volumetric standard for PBDE analysis, whereas the more commonly cited BDE-138 (2,2',3,4,4',5'-hexabromodiphenyl ether) serves as a retention time standard in the same methodological framework . This functional distinction demonstrates that PBDE-130 occupies a specific, validated role in quantitative analytical workflows that cannot be fulfilled by its hexaBDE isomer BDE-138 without revalidation of the entire analytical method.

Environmental analytical chemistry PBDE congener-specific analysis Reference standard procurement

Henry's Law Constant Differentiation: QSPR-Derived Value for PBDE-130 Versus HexaBDE Isomers

PBDE-130 has a documented Henry's law solubility constant (Hscp) of 3.7 mol/(m³·Pa) at 298.15 K with a temperature dependence (d ln Hscp / d (1/T)) of 7400 K, derived from QSPR modeling by Long et al. (2017) [1]. This value is compiled in the authoritative Henry's Law Constants database maintained by the Max-Planck Institute for Chemistry. In contrast, other hexaBDE congeners such as 2,2',3,3',4,4'-hexabromodiphenyl ether and 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) have distinct Henry's law constants that differ due to substitution pattern effects on vapor pressure and aqueous solubility [2].

Environmental fate modeling PBDE air-water partitioning Physicochemical property prediction

Gas Chromatographic Retention Behavior: Ortho-Substitution Effects Differentiate PBDE-130 from Other HexaBDEs

A comprehensive study of 180 PBDE congeners established that within a homolog group (e.g., hexaBDEs), ortho-substitution in PBDEs tends to decrease gas chromatographic retention time, with the effect being stronger for higher-brominated homologs [1]. PBDE-130 (2,2',3,3',4,5'-substitution) possesses a distinct ortho-bromination pattern compared to other hexaBDEs such as BDE-138 (2,2',3,4,4',5'-substitution) and BDE-153 (2,2',4,4',5,5'-substitution). This structural variation translates to different relative retention times (RRTs) under identical GC conditions, requiring congener-specific reference standards for accurate peak identification rather than reliance on extrapolation from more readily available hexaBDE standards [1].

GC-MS method development PBDE congener identification Chromatographic retention prediction

Certified Reference Material Availability: PBDE-130 Offered at Standardized 50 μg/mL Concentration in Isooctane

PBDE-130 is commercially available as a certified reference material (CRM) from multiple accredited standard vendors at a standardized concentration of 50 μg/mL in isooctane, with catalog numbers including BDE-130S (AccuStandard), ASD-BDE-130S, and CDEZ-BDE-130S . This standardized formulation enables direct integration into existing PBDE analytical workflows without requiring concentration adjustment or solvent compatibility verification. The availability of this specific congener as a traceable CRM addresses the historical challenge in PBDE analysis where individual BDE congeners are not commercially readily available, forcing laboratories to rely on technical product mixtures for quantification [1].

Certified reference materials PBDE analytical standards Quality assurance/quality control

Predicted Physicochemical Properties: LogP and Bioaccumulation Metrics for Fate Modeling

Predicted physicochemical properties for PBDE-130 include an ACD/LogP of 8.83, ACD/BCF (bioconcentration factor) of 611,451.75 at pH 5.5-7.4, and ACD/KOC (organic carbon-water partition coefficient) of 482,446.09 at pH 5.5-7.4, as calculated by the ACD/Labs Percepta Platform . These high lipophilicity and bioaccumulation potential metrics differentiate PBDE-130 from lower-brominated PBDE congeners (e.g., tetraBDEs and pentaBDEs) and position it within the hexaBDE homolog group with characteristic environmental persistence and bioconcentration behavior. Comparative LogP values across hexaBDE congeners vary modestly with substitution pattern, requiring congener-specific input parameters for accurate environmental fate modeling.

Environmental fate prediction Bioaccumulation assessment QSAR modeling

Validated Application Scenarios for 2,2',3,3',4,5'-Hexabromodiphenyl Ether (PBDE-130) Based on Differential Evidence


Congener-Specific Calibration for GC-MS Quantification of PBDEs in Environmental Matrices

Environmental analytical laboratories conducting congener-specific PBDE analysis in sediment, sludge, biota, or water samples should procure PBDE-130 as a certified reference material (50 μg/mL in isooctane) for calibration curve construction and method validation. The availability of this specific hexaBDE congener as a traceable CRM addresses the historical limitation of relying on technical mixture standards [1], enabling ISO/IEC 17025-compliant quantification with documented traceability. The distinct ortho-substitution pattern of PBDE-130 produces characteristic GC retention behavior [2] that cannot be accurately simulated using more common hexaBDE standards such as BDE-138 or BDE-153.

Environmental Fate Modeling Requiring Congener-Specific Henry's Law Constants

Environmental fate modelers and risk assessors calculating air-water partitioning of PBDEs in multimedia environmental models should utilize the documented Henry's law solubility constant (Hscp = 3.7 mol/(m³·Pa) at 298.15 K) for PBDE-130 [3] rather than substituting values from other hexaBDE congeners. The temperature dependence parameter (7400 K) enables fate calculations across environmentally relevant temperature ranges. Substitution of hexaBDE Henry's law constants introduces systematic error in predicted environmental mobility and compartmental distribution due to substitution pattern effects on vapor pressure and aqueous solubility.

Method Development for Identification of Novel PBDE Metabolites and Transformation Products

Researchers investigating PBDE metabolism, environmental transformation pathways, or the occurrence of hydroxylated and methoxylated PBDEs in biological and environmental samples should incorporate PBDE-130 into their analytical workflows as a reference standard for retention time comparison and structural confirmation. The documented use of hexaBDE congeners as relative retention time (RRT) references in studies of OH-PBDE metabolites [4] demonstrates the utility of these compounds for identifying unknown transformation products. The high predicted LogP (8.83) and BCF (611,451) of PBDE-130 also make it relevant for studies of bioaccumulation and trophic transfer in aquatic and terrestrial food webs.

QA/QC Compliance for Regulatory Monitoring Under Stockholm Convention Frameworks

Regulatory and contract laboratories performing PBDE monitoring for compliance with Stockholm Convention restrictions on hexaBDEs, heptaBDEs, and octaBDEs [5] should maintain PBDE-130 as part of their analytical standard inventory. The compound is covered under technical guidelines for environmentally sound management of wastes containing PBDEs, and its availability as a certified reference material supports method validation parameters including linearity, precision, and accuracy required by regulatory monitoring programs . Congener-specific analysis is essential because regulatory thresholds and monitoring requirements apply to individual PBDE congeners rather than total bromine content.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2',3,3',4,5'-Hexabromodiphenyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.